2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole
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Overview
Description
2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole typically involves multistep reactions that include cyclization, condensation, and functional group transformations. One common approach is the cyclization of pyridinium ylides with trifluoroacetonitrile, followed by further functionalization to introduce the oxadiazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, sodium hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs with varying biological activities .
Scientific Research Applications
2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole has numerous applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It is used in the development of probes and sensors for detecting biological molecules and processes.
Medicine: The compound exhibits potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For instance, it may inhibit key enzymes involved in inflammatory pathways or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as anti-inflammatory and antiviral properties.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring are known for their diverse pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole apart is its combination of trifluoromethyl groups and the fused heterocyclic system, which imparts unique electronic and steric properties. These features enhance its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H4F6N6O |
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Molecular Weight |
374.20 g/mol |
IUPAC Name |
2-[10,12-bis(trifluoromethyl)-2,5,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H4F6N6O/c14-12(15,16)5-1-7(13(17,18)19)23-10-9(5)20-2-8-22-6(3-25(8)10)11-24-21-4-26-11/h1-4H |
InChI Key |
ORPSMNGVRZHMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=C1C(F)(F)F)N3C=C(N=C3C=N2)C4=NN=CO4)C(F)(F)F |
Origin of Product |
United States |
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